

An In-depth Technical Guide to Okanin: Chemical Structure, Properties, and Experimental Analysis

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Compound of Interest

Compound Name: Okanin

Cat. No.: B1239888

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Introduction

Okanin is a naturally occurring chalconoid, a type of flavonoid, found in various plants, including those of the *Bidens* and *Coreopsis* genera.^[1] It has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, antithrombotic, and anticancer properties. This technical guide provides a comprehensive overview of **okanin**'s chemical structure, physicochemical and biological properties, and detailed methodologies for its experimental analysis, with a focus on its effects on key signaling pathways.

Chemical Structure and Physicochemical Properties

Okanin, systematically named (E)-3-(3,4-dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one, is characterized by two hydroxyl-substituted phenyl rings linked by an α,β -unsaturated carbonyl system.^[2] This structural feature is crucial for its biological activity.

Table 1: Chemical Identifiers of **Okanin**

Identifier	Value
IUPAC Name	(E)-3-(3,4-dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one[2]
Molecular Formula	C ₁₅ H ₁₂ O ₆ [2]
SMILES	<chem>C1=CC(=C(C=C1/C=C/C(=O)C2=C(C(=C(C=C2)O)O)O)O)O</chem> [3]
CAS Number	484-76-4

Table 2: Physicochemical Properties of **Okanin**

Property	Value
Molecular Weight	288.25 g/mol
Melting Point	235-242 °C
Boiling Point	638 °C at 760 mmHg
pKa (predicted)	7.3 (for the 4'-hydroxy group)
Solubility	DMSO: 16.67 mg/mL (57.83 mM; requires sonication)
Water: Insoluble	
Ethanol: Data not available	

Biological and Pharmacological Properties

Okanin exhibits a range of biological activities, primarily attributed to its potent anti-inflammatory and antioxidant effects. It has also demonstrated promising potential as an antithrombotic and anticancer agent.

Anti-inflammatory and Antioxidant Activity

Okanin's anti-inflammatory effects are mediated through the modulation of key signaling pathways:

- **Inhibition of the TLR4/NF-κB Pathway:** **Okanin** has been shown to attenuate the activation of Toll-like receptor 4 (TLR4) and the subsequent nuclear translocation of nuclear factor-kappa B (NF-κB). This inhibition leads to a reduction in the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).
- **Activation of the Nrf2/HO-1 Pathway:** **Okanin** activates the nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the antioxidant response. This leads to the upregulation of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.

Antithrombotic Activity

Okanin has been demonstrated to possess significant antithrombotic effects. It can prolong coagulation time and inhibit platelet aggregation. Its mechanism involves affecting coagulation factors in both the intrinsic and extrinsic pathways, as well as enhancing the activity of the fibrinolytic system.

Anticancer Activity

Recent studies have highlighted the anticancer potential of **okanin**, particularly in oral cancer. It has been shown to inhibit the growth of oral cancer cells by inducing both apoptosis and pyroptosis. In vivo studies using xenograft models have further confirmed its ability to reduce tumor growth.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the biological activities of **okanin**.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the effect of **okanin** on the viability and proliferation of cells.

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours.

- **Okanin Treatment:** Treat the cells with various concentrations of **okanin** (e.g., 0-100 μ M) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for iNOS and HO-1 Expression

This protocol details the detection of changes in protein expression of iNOS and HO-1 following **okanin** treatment.

- **Cell Lysis:** Treat cells with **okanin** for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay kit.
- **SDS-PAGE:** Separate equal amounts of protein (20-30 μ g) on a 10-12% SDS-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against iNOS (e.g., 1:1000 dilution) and HO-1 (e.g., 1:1000 dilution) overnight at 4°C. A loading control antibody (e.g., β -actin or GAPDH, 1:5000) should also be used.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., 1:2000-1:5000 dilution) for 1 hour at room

temperature.

- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence Staining for NF- κ B p65 Nuclear Translocation

This protocol allows for the visualization of NF- κ B p65 translocation from the cytoplasm to the nucleus.

- Cell Culture and Treatment: Grow cells on glass coverslips and treat with **okanin** with or without an inflammatory stimulus (e.g., LPS).
- Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
- Blocking: Block with 1% BSA in PBS for 1 hour.
- Primary Antibody Incubation: Incubate with an anti-p65 antibody (e.g., 1:200 dilution) overnight at 4°C.
- Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:500) for 1 hour at room temperature in the dark.
- Nuclear Staining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
- Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

In Vivo Antithrombotic Effect in a Rat Model

This protocol describes a method to evaluate the antithrombotic activity of **okanin** in vivo.

- Animal Model: Use male Sprague-Dawley rats.

- **Grouping and Administration:** Divide the rats into groups: a control group, a model group, **okanin**-treated groups (e.g., 2.5, 5, and 10 mg/kg, administered orally), and a positive control group (e.g., aspirin, 10 mg/kg). Administer the compounds for a specified period (e.g., 7 days).
- **Thrombosis Induction:** Induce thrombosis using a method such as inferior vena cava ligation or ferric chloride-induced carotid artery injury.
- **Thrombus Measurement:** After a set time, excise the thrombotic vessel and measure the wet and dry weight of the thrombus.
- **Blood Sample Analysis:** Collect blood samples to measure coagulation parameters such as activated partial thromboplastin time (aPTT), prothrombin time (PT), and thrombin time (TT).
- **Data Analysis:** Compare the thrombus weight and coagulation parameters between the different groups.

In Vivo Anticancer Efficacy in an Oral Cancer Xenograft Model

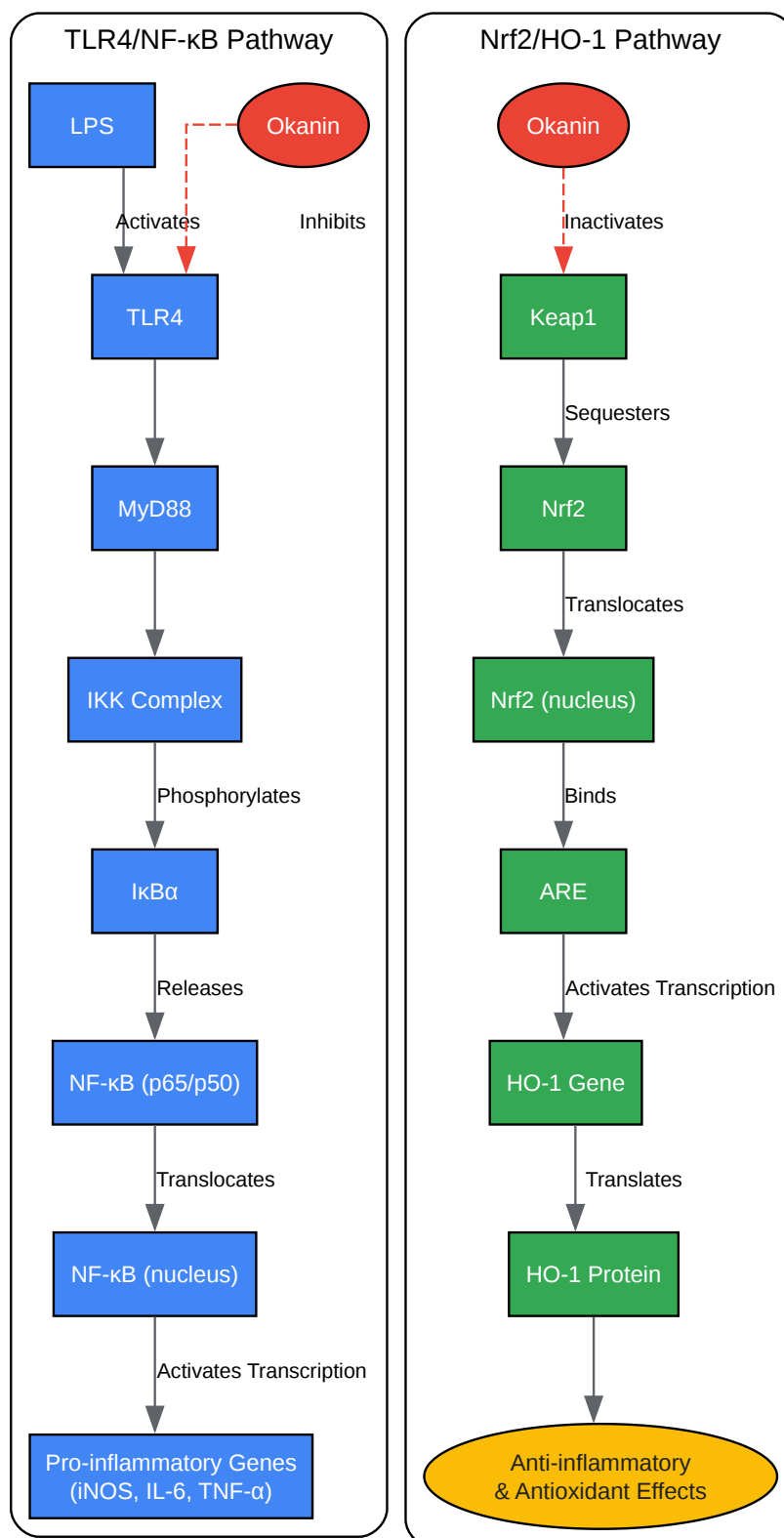
This protocol outlines the assessment of **okanin**'s antitumor effects in a mouse model.

- **Cell Line and Animals:** Use a human oral squamous cell carcinoma cell line (e.g., SAS) and immunodeficient mice (e.g., NOD-SCID).
- **Tumor Cell Implantation:** Subcutaneously inject 2×10^6 SAS cells into the flank of each mouse.
- **Grouping and Treatment:** Once tumors reach a palpable size, randomize the mice into a control group (vehicle), an **okanin**-treated group (e.g., 20 mg/kg, intraperitoneally, daily), and a positive control group (e.g., cisplatin).
- **Tumor Growth Monitoring:** Measure tumor volume and body weight regularly (e.g., every 3 days).
- **Endpoint Analysis:** At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of

apoptosis and pyroptosis).

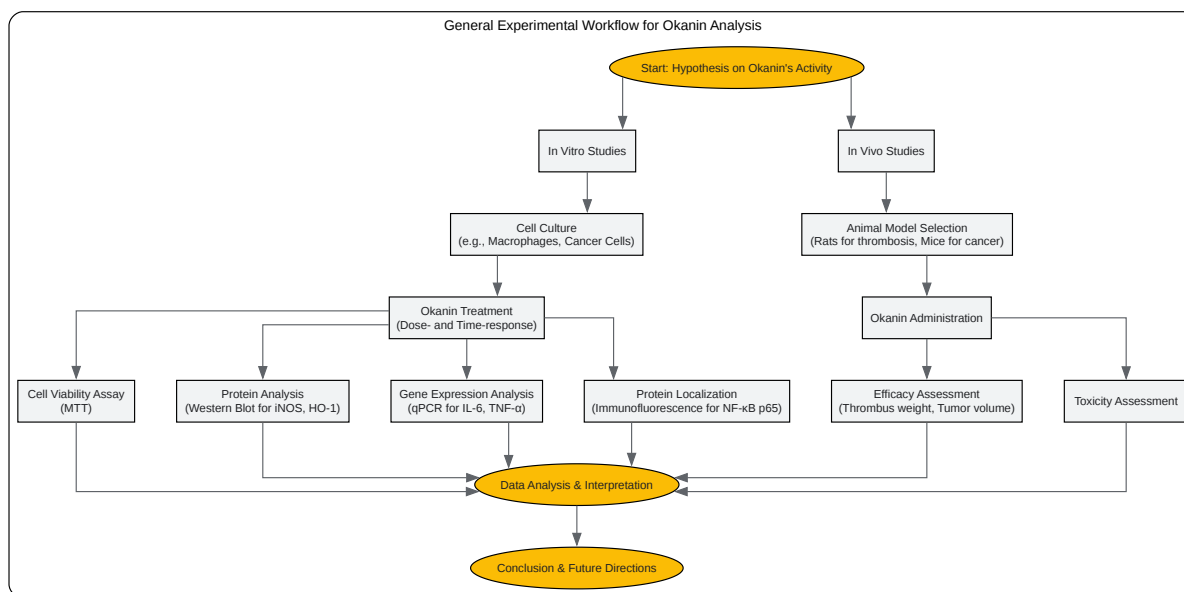
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by **okanin** and a general experimental workflow for its analysis.



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Caption: Signaling pathways modulated by **okanin**.



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Caption: Experimental workflow for **okanin** analysis.

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